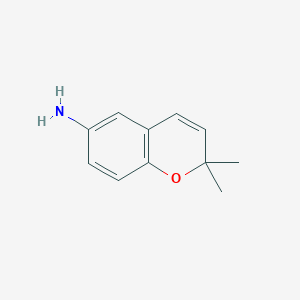

2,2-Dimethyl-2H-chromen-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylchromen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435238 | |

| Record name | 6-amino-2,2-dimethylchromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135082-85-8 | |

| Record name | 6-amino-2,2-dimethylchromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

Introduction: The Significance of the Chromene Scaffold and the Emergence of a Key Intermediate

The 2,2-dimethyl-2H-chromene framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and biologically active molecules. Its inherent structural features have made it a cornerstone in the development of novel therapeutic agents, spanning from anticancer to neuroprotective activities. Within this esteemed class of compounds, 2,2-Dimethyl-2H-chromen-6-amine stands out as a pivotal synthetic intermediate. Its strategic placement of a reactive amine functionality on the chromene core provides a versatile handle for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry.

While the historical genesis of the first synthesis of 2,2-Dimethyl-2H-chromen-6-amine remains elusive in readily accessible literature, a contemporary and highly efficient pathway has been meticulously detailed, serving as a robust and instructive blueprint for researchers in the field. This guide will provide an in-depth exploration of a well-documented, modern synthesis of this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the critical insights necessary for successful execution. The chosen synthetic route, notable for its accessibility of starting materials and operational simplicity, serves as an exemplary case study for the strategic construction of functionalized chromene systems.

Retrosynthetic Analysis and Strategic Approach

The contemporary synthesis of 2,2-Dimethyl-2H-chromen-6-amine commences from the readily available and commercially accessible starting material, 4-acetamidophenol. The retrosynthetic strategy hinges on the sequential installation of the dimethylpyran ring onto the phenolic core, followed by the deprotection of the amine functionality.

Caption: Retrosynthetic pathway for 2,2-Dimethyl-2H-chromen-6-amine.

This strategic disconnection reveals a three-step synthetic sequence:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-acetamidophenol is alkylated with a suitable propargyl electrophile to introduce the precursor for the pyran ring.

-

Claisen Rearrangement: A thermal sigmatropic rearrangement of the resulting propargyl ether facilitates the formation of the chromene ring system.

-

Amine Deprotection: The final step involves the hydrolysis of the acetamide protecting group to unveil the target primary amine.

This approach is advantageous due to the relatively mild conditions required for the initial etherification and the efficiency of the subsequent thermal rearrangement.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis, as described in a 2019 publication in RSC Advances, provides a clear and reproducible method for obtaining 2,2-Dimethyl-2H-chromen-6-amine[1].

Caption: Forward synthetic scheme for 2,2-Dimethyl-2H-chromen-6-amine.

Step 1: Synthesis of 4-((1,1-Dimethylprop-2-yn-1-yl)oxy)acetanilide

In this initial step, a Williamson ether synthesis is employed to couple 4-acetamidophenol with 3-chloro-3-methylbut-1-yne. The use of a copper(I) catalyst is crucial for facilitating this reaction, which proceeds smoothly under mild conditions.

Experimental Protocol:

-

To a solution of 4-acetamidophenol in acetone, add potassium carbonate, potassium iodide, and a catalytic amount of copper(I) chloride.

-

To this suspension, add 3-chloro-3-methylbut-1-yne dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford 4-((1,1-dimethylprop-2-yn-1-yl)oxy)acetanilide.

Step 2: Synthesis of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide

The pivotal chromene ring system is constructed via a thermal[2][2]-sigmatropic rearrangement, specifically a Claisen rearrangement, of the propargyl ether intermediate. The use of a high-boiling solvent such as diphenyl ether is essential to achieve the requisite temperature for this transformation.

Experimental Protocol:

-

A solution of 4-((1,1-dimethylprop-2-yn-1-yl)oxy)acetanilide in diphenyl ether is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Once the rearrangement is complete, the reaction mixture is cooled to room temperature.

-

The product is isolated by direct crystallization from the reaction mixture or by purification using column chromatography after removal of the high-boiling solvent under high vacuum.

Step 3: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

The final step involves the deprotection of the acetyl group from the amine functionality. This is achieved through a straightforward basic hydrolysis.

Experimental Protocol:

-

A suspension of N-(2,2-dimethyl-2H-chromen-6-yl)acetamide in a mixture of ethanol and 50% aqueous sodium hydroxide is heated to reflux.

-

The reaction is monitored by TLC until complete conversion of the starting material.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to yield the final product, 2,2-Dimethyl-2H-chromen-6-amine.

Characterization Data

The structural elucidation of the final compound and its intermediates is typically achieved through a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on the literature[1].

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) |

| 4-((1,1-Dimethylprop-2-yn-1-yl)oxy)acetanilide | C13H15NO2 | 217.26 | Characteristic signals for the acetamido group, aromatic protons, dimethyl group, and the acetylenic proton. |

| N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide | C13H15NO2 | 217.26 | Disappearance of the acetylenic proton signal and appearance of vinylic proton signals characteristic of the 2H-chromene ring. |

| 2,2-Dimethyl-2H-chromen-6-amine | C11H13NO | 175.23 | Disappearance of the acetamido group signals and appearance of a broad singlet corresponding to the primary amine protons. |

Conclusion and Future Perspectives

The synthesis of 2,2-Dimethyl-2H-chromen-6-amine from 4-acetamidophenol represents an efficient and scalable route to this valuable synthetic intermediate. The strategic use of a Williamson ether synthesis followed by a Claisen rearrangement and subsequent deprotection provides a reliable pathway for accessing this functionalized chromene. The availability of this key intermediate opens avenues for the development of a diverse range of novel molecules with potential applications in drug discovery and materials science. Further optimization of reaction conditions and the exploration of alternative synthetic strategies, perhaps employing modern catalytic methods, could enhance the efficiency and sustainability of this important transformation. This guide provides a solid foundation for researchers to confidently synthesize and utilize this versatile building block in their future scientific endeavors.

References

-

Wang, Y., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2521-2529. [Link]

Sources

An In-depth Technical Guide to 2,2-Dimethyl-2H-chromen-6-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Prominence of the 2,2-Dimethyl-2H-chromene Scaffold in Medicinal Chemistry

The 2,2-dimethyl-2H-chromene moiety is a privileged heterocyclic scaffold that forms the core of numerous naturally occurring and synthetic compounds with significant biological activities. This structural motif is a recurring theme in a diverse array of natural products, including alkaloids, flavonoids, and terpenoids. The inherent stability of the chromene ring system, coupled with the diverse functionalization it allows, has made it a fertile ground for the development of novel therapeutic agents. Researchers have successfully synthesized a variety of chromene derivatives with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The continued exploration of this versatile scaffold underscores its importance in the landscape of modern drug discovery.

This technical guide focuses on a key synthetic intermediate, 2,2-Dimethyl-2H-chromen-6-amine , providing a comprehensive overview of its synthesis, chemical properties, and its pivotal role in the generation of advanced bioactive molecules. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this building block is essential for the rational design of next-generation therapeutics.

The Emergence of 2,2-Dimethyl-2H-chromen-6-amine as a Key Synthetic Intermediate

While the precise first synthesis of 2,2-Dimethyl-2H-chromen-6-amine is not extensively documented in seminal, historical literature, its emergence as a valuable building block is closely tied to the broader development of synthetic methodologies for the 2,2-dimethyl-2H-chromene core. The CAS Registry Number for this compound is 135082-85-8[1][2]. Its utility is prominently highlighted in contemporary research, particularly in the synthesis of novel compounds with therapeutic potential. For instance, a 2019 study on potent neuroprotective agents utilized 2,2-Dimethyl-2H-chromen-6-amine as a crucial intermediate for the molecular hybridization of 2,2-dimethylbenzopyran and cinnamic acid moieties. This underscores the compound's strategic importance in accessing complex molecular architectures for drug discovery programs.

The synthesis of the 2,2-dimethyl-2H-chromene ring system itself has been a subject of extensive research, with various methods developed over the years. A common and effective strategy involves the construction of the chromene ring through a sequence of a Williamson ether synthesis followed by a Claisen rearrangement, a pathway that is central to the preparation of 2,2-Dimethyl-2H-chromen-6-amine.

A Validated Synthetic Protocol for 2,2-Dimethyl-2H-chromen-6-amine

The following section details a robust and well-documented multi-step synthesis of 2,2-Dimethyl-2H-chromen-6-amine, starting from the readily available 4-acetamidophenol. Each step is accompanied by an explanation of the underlying chemical principles and the rationale for the chosen experimental conditions.

Overall Synthetic Scheme

Caption: Synthetic pathway to 2,2-Dimethyl-2H-chromen-6-amine.

Step 1: Williamson Ether Synthesis of N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide

The synthesis commences with a Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.

-

Reaction: 4-Acetamidophenol is reacted with 3-chloro-3-methylbut-1-yne.

-

Reagents and Conditions: Potassium carbonate (K₂CO₃), potassium iodide (KI), and copper(I) iodide (CuI) in acetone, heated at reflux.

-

Causality of Experimental Choices:

-

4-Acetamidophenol: The starting material provides the phenolic hydroxyl group and the protected amine functionality. The acetamide group is a stable protecting group that can withstand the conditions of the subsequent reactions and can be readily removed in the final step.

-

3-Chloro-3-methylbut-1-yne: This reagent introduces the propargyl group that is essential for the subsequent Claisen rearrangement to form the chromene ring.

-

Potassium Carbonate (K₂CO₃): A moderately strong base is used to deprotonate the phenolic hydroxyl group of 4-acetamidophenol to form the corresponding phenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of 3-chloro-3-methylbut-1-yne.

-

Potassium Iodide (KI): This salt acts as a catalyst via the Finkelstein reaction, where the chloride on 3-chloro-3-methylbut-1-yne is transiently replaced by iodide. The resulting 3-iodo-3-methylbut-1-yne is more reactive towards nucleophilic substitution, thus accelerating the reaction.

-

Copper(I) Iodide (CuI): While not always strictly necessary for Williamson ether synthesis, the addition of a copper salt can facilitate the reaction with less reactive halides.

-

Acetone: A polar aprotic solvent is chosen because it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.

-

Step 2: Claisen Rearrangement to form N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide

The aryl propargyl ether intermediate undergoes a thermal[3][3]-sigmatropic rearrangement, known as the Claisen rearrangement, to form the chromene ring.

-

Reaction: N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide is heated to a high temperature.

-

Reagents and Conditions: Diphenyl ether as a solvent, heated to 260 °C.

-

Causality of Experimental Choices:

-

High Temperature: The Claisen rearrangement is a pericyclic reaction that requires a significant input of thermal energy to overcome the activation energy barrier of the concerted bond reorganization.

-

Diphenyl Ether: This high-boiling point solvent (b.p. 259 °C) is ideal for providing the necessary high temperature for the rearrangement to occur efficiently and safely. Its inert nature prevents it from participating in side reactions. The mechanism of the aryl propargyl ether Claisen rearrangement is a well-studied process that proceeds through a concerted[3][3]-sigmatropic shift[4][5][6][7][8].

-

Step 3: Deprotection to yield 2,2-Dimethyl-2H-chromen-6-amine

The final step involves the removal of the acetyl protecting group from the amine functionality.

-

Reaction: N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide is hydrolyzed.

-

Reagents and Conditions: 50% aqueous sodium hydroxide (NaOH) in ethanol, heated at reflux.

-

Causality of Experimental Choices:

-

Sodium Hydroxide (NaOH): A strong base is required for the hydrolysis of the amide bond. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetamide group.

-

Ethanol/Water: This solvent mixture is used to ensure the solubility of both the organic substrate and the aqueous sodium hydroxide, allowing for an efficient reaction.

-

Reflux: Heating the reaction mixture to reflux provides the necessary energy to drive the hydrolysis, which can be sluggish at room temperature. The basic hydrolysis of amides is a standard and effective deprotection strategy[9][10][11][12].

-

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Dimethyl-2H-chromen-6-amine is presented in the table below. These properties are crucial for its handling, characterization, and application in further synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | PubChem[2] |

| Molecular Weight | 175.23 g/mol | PubChem[2] |

| CAS Number | 135082-85-8 | PubChem[2] |

| Appearance | Not specified in literature | - |

| Solubility | Soluble in common organic solvents | Inferred from synthetic procedures |

| XLogP3 | 2.6 | PubChem[2] |

Applications in Drug Discovery and Medicinal Chemistry

2,2-Dimethyl-2H-chromen-6-amine serves as a versatile platform for the synthesis of a wide range of derivatives with potential therapeutic applications. Its primary amine functionality provides a convenient handle for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation.

Neuroprotective Agents

As previously mentioned, a significant application of this compound is in the development of neuroprotective agents. By coupling 2,2-Dimethyl-2H-chromen-6-amine with substituted cinnamic acids, researchers have synthesized a series of novel 2,2-dimethylbenzopyran derivatives. These compounds have shown promising neuroprotective activity in in-vitro models of oxygen-glucose deprivation, a condition relevant to ischemic stroke. The 2,2-dimethyl-2H-chromene core in these molecules is thought to contribute to their antioxidant and free radical scavenging properties.

Anticancer Agents

The 2,2-dimethyl-2H-chromene scaffold is also prevalent in a number of compounds with demonstrated anticancer activity. While direct anticancer applications of 2,2-Dimethyl-2H-chromen-6-amine itself are not widely reported, its derivatives are of significant interest. For example, the core structure is related to natural products that have been investigated for their cytotoxic effects against various cancer cell lines. The amino group at the 6-position offers a strategic point for modification to enhance potency and selectivity towards cancer cells.

Visualizing the Role in Drug Development

Caption: Derivatization of 2,2-Dimethyl-2H-chromen-6-amine for therapeutic applications.

Conclusion and Future Perspectives

2,2-Dimethyl-2H-chromen-6-amine has solidified its position as a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its primary amine, makes it an attractive scaffold for the development of compound libraries for high-throughput screening. The demonstrated success in generating neuroprotective agents is a testament to the potential held within this molecular framework.

Future research will likely focus on expanding the diversity of derivatives synthesized from this core, exploring a wider range of biological targets. The development of more efficient and environmentally friendly synthetic routes to 2,2-Dimethyl-2H-chromen-6-amine will also be a key area of investigation. As our understanding of the structure-activity relationships of 2,2-dimethyl-2H-chromene derivatives continues to grow, this key amine will undoubtedly play a central role in the discovery of new and improved medicines.

References

-

The proposed mechanisms for the Claisen rearrangement of aryl propargyl ether. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]

-

Williamson ether synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. Retrieved January 22, 2026, from [Link]

-

Claisen Rearrangement: Mechanism and examples. (n.d.). Chemistry Notes. Retrieved January 22, 2026, from [Link]

-

Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. (2016, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. (2021, November 30). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. (2026, January 8). Oreate AI Blog. Retrieved January 22, 2026, from [Link]

-

Acetyl Protection - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Claisen Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

22.7: Amide Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

3.9: Chemistry of Amides- Synthesis and Reactions. (2021, March 1). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

A Facile Deprotection of Secondary Acetamides. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 13). YouTube. Retrieved January 22, 2026, from [Link]

-

2,2-Dimethyl-2H-chromen-6-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 2,2-Dimethyl-2H-chromen-6-amine | C11H13NO | CID 10080881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistnotes.com [chemistnotes.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistnotes.com [chemistnotes.com]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-2H-chromen-6-amine from 4-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,2-Dimethyl-2H-chromen-6-amine, a valuable scaffold in medicinal chemistry, originating from the readily available starting material, 4-aminophenol. We will explore a direct, one-pot catalytic approach and a multi-step synthetic route, offering a comparative analysis of their respective merits and challenges. This document is intended to serve as a practical resource, detailing not only the synthetic protocols but also the underlying mechanistic principles, safety considerations, and characterization of the target molecule.

Introduction

The 2,2-dimethyl-2H-chromene moiety is a privileged scaffold found in a variety of natural products and pharmacologically active compounds. Its unique structural features contribute to a diverse range of biological activities, making it a focal point in drug discovery and development. The amine functionality at the 6-position of this heterocyclic system provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for screening and optimization. This guide focuses on the synthesis of 2,2-Dimethyl-2H-chromen-6-amine from 4-aminophenol, a common and inexpensive starting material.

Chemical Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Aminophenol | 4-Aminophenol | C₆H₇NO | 109.13 | |

| 3-Methyl-2-butenal | 3-Methylbut-2-enal | C₅H₈O | 84.12 | |

| 2,2-Dimethyl-2H-chromen-6-amine | 2,2-Dimethyl-2H-chromen-6-amine | C₁₁H₁₃NO | 175.23 | |

| Phenylboronic acid | Phenylboronic acid | C₆H₇BO₂ | 121.93 | |

| 4-Acetamidophenol | N-(4-hydroxyphenyl)acetamide | 103-90-2 | C₈H₉NO₂ | 151.16 |

| 3-Chloro-3-methyl-1-butyne | 3-Chloro-3-methylbut-1-yne | 1111-97-3 | C₅H₇Cl | 102.56 |

| N,N-Diethylaniline | N,N-Diethylaniline | C₁₀H₁₅N | 149.23 |

Direct Synthesis: Phenylboronic Acid-Catalyzed Annulation

A highly efficient and atom-economical approach to the synthesis of 2,2-Dimethyl-2H-chromen-6-amine is the direct condensation of 4-aminophenol with 3-methyl-2-butenal. This reaction is effectively catalyzed by phenylboronic acid, which facilitates the formation of the chromene ring system.

Reaction Scheme

Caption: Direct synthesis of 2,2-Dimethyl-2H-chromen-6-amine.

Mechanism

The reaction is believed to proceed through the formation of an ortho-quinone methide intermediate. The phenylboronic acid catalyst plays a crucial role in activating the phenolic hydroxyl group and facilitating the initial condensation with the aldehyde.

An In-depth Technical Guide to 2,2-Dimethyl-2H-chromen-6-amine: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-2H-chromen-6-amine stands as a pivotal heterocyclic amine, drawing significant attention within the realms of medicinal chemistry and drug discovery. Its core structure, a chromene moiety fused with an aromatic amine, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailed synthetic protocols, and highlights its emerging applications, particularly in the development of novel therapeutics. The strategic importance of this compound lies in its role as a key intermediate for crafting molecules with potential neuroprotective and anticancer properties.

Structural and Physicochemical Characteristics

The unique arrangement of the dimethylated pyran ring fused to a benzene ring bearing an amine group imparts specific physicochemical characteristics to 2,2-Dimethyl-2H-chromen-6-amine, which are crucial for its reactivity and biological interactions.

Core Properties

A summary of the key physicochemical properties of 2,2-Dimethyl-2H-chromen-6-amine is presented in the table below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the parent amine are not widely reported in the literature. Therefore, computed values from reliable databases are provided.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | PubChem[1] |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| CAS Number | 135082-85-8 | PubChem[1] |

| Physical State | Expected to be a solid at room temperature | Inferred from synthetic precursors |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Computed logP | 2.6 | PubChem[1] |

| Aqueous Solubility | Predicted to have low solubility | General solubility of chromene derivatives |

| pKa (amine) | Not reported (predicted to be a weak base) | General pKa of aromatic amines |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl protons as a singlet, signals for the vinyl protons of the pyran ring as doublets, and distinct aromatic proton signals. The protons of the amine group will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two methyl carbons, the quaternary carbon of the dimethyl group, the olefinic carbons of the pyran ring, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic and pyran rings, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group and cleavage of the pyran ring.

Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

The synthesis of 2,2-Dimethyl-2H-chromen-6-amine is a multi-step process that begins with commercially available starting materials. The following protocol is a well-established method for its preparation.

Experimental Protocol: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

This synthesis involves a three-step sequence starting from 4-aminophenol.

Step 1: Acetylation of 4-aminophenol

-

To a solution of 4-aminophenol in a suitable solvent (e.g., acetic acid or water), add acetic anhydride.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product, N-(4-hydroxyphenyl)acetamide.

-

Filter the solid, wash with cold water, and dry to obtain the pure product.

Step 2: Chromene Ring Formation

-

To a mixture of N-(4-hydroxyphenyl)acetamide, potassium carbonate, and a catalytic amount of copper(I) iodide in a suitable solvent (e.g., DMF), add 3-chloro-3-methyl-1-butyne dropwise.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2,2-dimethyl-2H-chromen-6-yl)acetamide.

Step 3: Deacetylation to 2,2-Dimethyl-2H-chromen-6-amine

-

Dissolve the N-(2,2-dimethyl-2H-chromen-6-yl)acetamide in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Reflux the mixture for several hours until the deacetylation is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2,2-Dimethyl-2H-chromen-6-amine.

Caption: Synthetic pathway for 2,2-Dimethyl-2H-chromen-6-amine.

Key Applications in Drug Development

The 2,2-dimethyl-2H-chromene scaffold is a privileged structure in medicinal chemistry, and the 6-amino functional group provides a convenient handle for further molecular elaboration.

Neuroprotective Agents

Derivatives of 2,2-Dimethyl-2H-chromen-6-amine have shown promise as neuroprotective agents. The core structure is believed to contribute to the antioxidant and anti-inflammatory properties of these compounds. By coupling various pharmacophores to the amino group, researchers have developed novel molecules with enhanced efficacy in models of neurodegenerative diseases.

Anticancer Agents

The chromene nucleus is present in numerous natural and synthetic compounds with anticancer activity. The 2,2-Dimethyl-2H-chromen-6-amine moiety has been utilized as a building block for the synthesis of novel compounds that exhibit cytotoxicity against various cancer cell lines. These derivatives often act through mechanisms such as the inhibition of key enzymes or the induction of apoptosis.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties such as solubility and lipophilicity (logP) is critical in the early stages of drug development.

Workflow for Aqueous Solubility Determination

The shake-flask method is a standard approach for determining the aqueous solubility of a compound.

Caption: Workflow for determining aqueous solubility.

Workflow for logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its experimental determination.

Sources

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,2-Dimethyl-2H-chromen-6-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2,2-Dimethyl-2H-chromen-6-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the structural elucidation of this important chemical entity through NMR spectroscopy. The guide details the synthesis of the compound, provides a thorough experimental protocol for NMR data acquisition, and presents a detailed interpretation of the spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Introduction

2,2-Dimethyl-2H-chromen-6-amine is a heterocyclic compound belonging to the chromene family, which are isomers of coumarin. Chromene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications in the development of novel therapeutics.[1] Accurate structural confirmation is a critical step in the synthesis and development of such compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide will focus on the detailed ¹H and ¹³C NMR spectral analysis of 2,2-Dimethyl-2H-chromen-6-amine. We will explore the theoretical basis for the expected chemical shifts and coupling constants and correlate this with the empirical data. The aim is to provide a robust framework for understanding the NMR characteristics of this and related molecules.

Synthesis of 2,2-Dimethyl-2H-chromen-6-amine

The synthesis of 2,2-Dimethyl-2H-chromen-6-amine can be achieved through a multi-step process, starting from commercially available 4-acetamidophenol. The following protocol is adapted from established literature procedures.[2]

Experimental Protocol: Synthesis

Step 1: Williamson Ether Synthesis to form N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide

-

To a solution of 4-acetamidophenol and CuCl, add 3-chloro-3-methylbut-1-yne.

-

The reaction proceeds via a Williamson ether synthesis to yield the intermediate N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide.

Step 2:[3][3]-σ Rearrangement to form N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide

-

The intermediate from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether.

-

The solution is heated to a high temperature to facilitate a[3][3]-sigmatropic rearrangement, leading to the formation of the chromene ring structure, N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide.

Step 3: Deprotection to Yield 2,2-Dimethyl-2H-chromen-6-amine

-

The acetyl group is removed from the amine moiety by treating N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide with a 50% aqueous solution of sodium hydroxide.

-

The mixture is heated in the presence of ethanol to drive the deprotection reaction to completion, yielding the final product, 2,2-Dimethyl-2H-chromen-6-amine.

NMR Spectroscopic Analysis

The structural confirmation of the synthesized 2,2-Dimethyl-2H-chromen-6-amine is performed using ¹H and ¹³C NMR spectroscopy. The following sections detail the protocol for data acquisition and a thorough interpretation of the resulting spectra.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,2-Dimethyl-2H-chromen-6-amine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amine group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the NMR spectra on a high-resolution spectrometer, for instance, a Bruker 400 MHz or 500 MHz Avance spectrometer, at ambient temperature.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

2D NMR Experiments (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.[4]

-

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of 2,2-Dimethyl-2H-chromen-6-amine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values.

Table 1: Predicted ¹H NMR Spectral Data for 2,2-Dimethyl-2H-chromen-6-amine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 6.65 | d | ~ 8.4 | 1H | H-8 |

| ~ 6.50 | dd | ~ 8.4, 2.4 | 1H | H-7 |

| ~ 6.45 | d | ~ 2.4 | 1H | H-5 |

| ~ 6.30 | d | ~ 9.8 | 1H | H-4 |

| ~ 5.55 | d | ~ 9.8 | 1H | H-3 |

| ~ 3.50 | br s | - | 2H | -NH₂ |

| ~ 1.40 | s | - | 6H | 2 x -CH₃ |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons (H-5, H-7, H-8): The three protons on the benzene ring are expected to appear in the aromatic region of the spectrum. H-8 will likely be a doublet due to coupling with H-7. H-7 should appear as a doublet of doublets due to coupling with both H-8 and H-5. H-5 is anticipated to be a doublet due to coupling with H-7.

-

Olefinic Protons (H-3, H-4): The two protons on the double bond of the pyran ring will show characteristic chemical shifts and a large cis-coupling constant.

-

Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent and concentration.

-

Methyl Protons (-CH₃): The six protons of the two methyl groups at the C-2 position are equivalent and will therefore appear as a sharp singlet, integrating to six protons.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum of 2,2-Dimethyl-2H-chromen-6-amine will display a single peak for each unique carbon atom. The predicted chemical shifts are presented in the table below.

Table 2: Predicted ¹³C NMR Spectral Data for 2,2-Dimethyl-2H-chromen-6-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C-8a |

| ~ 140.0 | C-6 |

| ~ 130.0 | C-4 |

| ~ 122.0 | C-3 |

| ~ 121.5 | C-4a |

| ~ 117.0 | C-8 |

| ~ 116.5 | C-5 |

| ~ 115.0 | C-7 |

| ~ 75.0 | C-2 |

| ~ 28.0 | 2 x -CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic and Olefinic Carbons: The eight sp² hybridized carbons of the aromatic and pyran rings are expected to resonate in the downfield region of the spectrum (typically δ 110-150 ppm). The carbons attached to the oxygen and nitrogen atoms (C-8a and C-6) will be shifted further downfield.

-

Aliphatic Carbons: The quaternary carbon at the C-2 position and the two equivalent methyl carbons are sp³ hybridized and will appear in the upfield region of the spectrum.

Visualization of Molecular Structure and NMR Correlations

To visually represent the structure and aid in the interpretation of the NMR data, the following diagrams are provided.

Figure 1: Molecular Structure of 2,2-Dimethyl-2H-chromen-6-amine with Proton Numbering.

Figure 2: Workflow for Synthesis and NMR Analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of 2,2-Dimethyl-2H-chromen-6-amine. By detailing the synthesis, experimental protocols for NMR, and a thorough interpretation of the spectral data, we have established a clear and scientifically grounded understanding of the molecular structure of this compound. The presented data and interpretations serve as a valuable resource for researchers working with chromene derivatives and highlight the power of NMR spectroscopy in modern chemical and pharmaceutical research. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the results.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Liu, Y., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-2H-chromen-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695). Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10424G [pubs.rsc.org]

- 3. 2,2-Dimethyl-2H-chromen-6-amine | C11H13NO | CID 10080881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2,2-Dimethyl-2H-chromen-6-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,2-Dimethyl-2H-chromen-6-amine, a heterocyclic compound of interest in synthetic and medicinal chemistry. We delve into the principles and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the unequivocal identification and structural elucidation of this molecule. This document outlines the theoretical basis for expected spectral features, provides detailed, field-tested experimental protocols, and demonstrates the interpretation of the resulting data. The synergy between IR for functional group identification and MS for molecular weight determination and fragmentation analysis offers a self-validating system for structural confirmation.

Introduction and Molecular Structure

2,2-Dimethyl-2H-chromen-6-amine is a derivative of the chromene heterocyclic system, which is a common scaffold in a variety of biologically active compounds. Understanding its structural features is paramount to interpreting its spectroscopic behavior. The molecule, with the chemical formula C₁₁H₁₃NO, consists of a dihydropyran ring fused to a benzene ring, with a gem-dimethyl group at the C2 position and a primary amine group at the C6 position.

The key functional groups that dictate its spectroscopic signature are:

-

Primary Aromatic Amine (-NH₂): Responsible for characteristic stretching and bending vibrations in the IR spectrum.

-

Aromatic Ring (Benzene derivative): Produces distinct C=C and C-H stretching and bending absorptions.

-

Cyclic Ether (C-O-C in the dihydropyran ring): Exhibits a characteristic C-O stretching frequency.

-

Gem-Dimethyl Group (-C(CH₃)₂): Gives rise to typical aliphatic C-H stretching and bending modes.

-

Alkene C=C bond within the heterocyclic ring.

The molecular weight of this compound is 175.23 g/mol . Crucially, the presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular mass, a key diagnostic feature in mass spectrometry known as the Nitrogen Rule.[1]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[2] Specific bonds and functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for qualitative structural analysis.[3]

Predicted IR Absorption Bands

Based on the functional groups present in 2,2-Dimethyl-2H-chromen-6-amine, a series of distinct absorption bands are expected. These predictions are grounded in established correlation tables and provide a theoretical fingerprint for the molecule.[4][5]

Table 1: Predicted IR Absorption Bands for 2,2-Dimethyl-2H-chromen-6-amine

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale & Notes |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp | Primary amines typically show a doublet (two distinct peaks) in this region, which is a highly diagnostic feature.[6][7] |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.[4] |

| 2980 - 2870 | C-H Aliphatic Stretch | Gem-Dimethyl & -CH₂- | Strong | Absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp³ hybridized.[8] |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium | This band further confirms the presence of a primary amine group.[6] |

| 1620 - 1585 | C=C Aromatic Stretch | Aromatic Ring | Medium to Strong | The aromatic ring exhibits characteristic stretching vibrations in this region.[4] |

| 1335 - 1250 | C-N Aromatic Stretch | Aromatic Amine | Strong | The stretching of the carbon-nitrogen bond in aromatic amines is a strong, reliable indicator.[6][7] |

| 1250 - 1020 | C-O-C Asymmetric Stretch | Cyclic Ether | Strong | The C-O stretch in ethers is typically one of the strongest peaks in the fingerprint region. |

Visualization of Key Functional Groups for IR

The following diagram illustrates the primary molecular vibrations that are key identifiers in the IR spectrum of 2,2-Dimethyl-2H-chromen-6-amine.

Caption: Key functional groups and their corresponding IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique that requires minimal sample preparation.

-

Instrument Preparation:

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol or ethanol, using a soft, lint-free wipe.[11]

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum.[12] This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid 2,2-Dimethyl-2H-chromen-6-amine sample directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

After analysis, clean the ATR crystal and press arm tip thoroughly with solvent to prevent cross-contamination.[11]

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For structural elucidation, Electron Ionization (EI) is a highly effective "hard" ionization technique that generates a reproducible fragmentation pattern, which serves as a molecular fingerprint.[14][15]

Predicted Fragmentation Pathway

Upon electron ionization at a standard energy of 70 eV, 2,2-Dimethyl-2H-chromen-6-amine will form a molecular ion (M⁺•) which then undergoes fragmentation. The stability of the resulting carbocations and radical species governs the fragmentation pathways.[13] The aromatic ring provides significant stability, meaning the molecular ion peak is expected to be prominent.

-

Molecular Ion (M⁺•): The intact molecule with one electron removed. Its m/z value directly corresponds to the molecular weight. For C₁₁H₁₃NO, the nominal mass is m/z 175 . As per the Nitrogen Rule, the odd molecular weight is a strong indicator of a nitrogen-containing compound.[16]

-

Loss of a Methyl Radical (•CH₃): This is a highly favorable fragmentation. The cleavage of a C-C bond at the gem-dimethyl group results in the loss of a methyl radical (15 Da) and the formation of a stable tertiary benzylic carbocation. This fragment is often the base peak (the most abundant ion). m/z 160 ([M-15]⁺).

-

Retro-Diels-Alder (RDA) Fragmentation: The dihydropyran ring can undergo a characteristic RDA reaction. This involves the cleavage of two bonds in the ring, resulting in the expulsion of a neutral molecule, in this case, isobutylene (C₄H₈, 56 Da). This would lead to a fragment at m/z 119 .

Table 2: Predicted Key Ions in the EI Mass Spectrum

| m/z Value | Proposed Fragment | Formula | Notes |

| 175 | [M]⁺• (Molecular Ion) | [C₁₁H₁₃NO]⁺• | Should be a prominent peak due to the stable aromatic system. |

| 160 | [M - CH₃]⁺ | [C₁₀H₁₀NO]⁺ | Likely the base peak . Formed by the loss of a methyl radical, creating a stable tertiary carbocation.[13] |

| 119 | [M - C₄H₈]⁺• | [C₇H₇NO]⁺• | Result of a Retro-Diels-Alder (RDA) fragmentation, a characteristic pathway for chromene-like structures. |

Visualization of Key Fragmentation Pathways

This diagram illustrates the primary fragmentation steps for 2,2-Dimethyl-2H-chromen-6-amine under electron ionization.

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile and thermally stable compounds like 2,2-Dimethyl-2H-chromen-6-amine, providing both separation and structural identification.[17]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Parameters:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Interface: Transfer line temperature set to 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 400.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the sample solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion peak (m/z 175) and major fragment ions (m/z 160, 119). Compare the obtained fragmentation pattern with established databases like the NIST/Wiley library for confirmation.[18][19]

-

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of these techniques lies in their combined application. The IR spectrum provides positive evidence for the presence of the primary amine, aromatic ring, and ether functional groups. Concurrently, the mass spectrum confirms the molecular weight (175 Da) and provides a fragmentation pattern that is perfectly consistent with the proposed structure, most notably the characteristic loss of a methyl group to form the highly stable ion at m/z 160. This integrated approach, where orthogonal data sets corroborate each other, provides a high degree of confidence in the structural assignment of 2,2-Dimethyl-2H-chromen-6-amine.

Conclusion

The structural elucidation of 2,2-Dimethyl-2H-chromen-6-amine is reliably achieved through the combined use of IR and MS. The key diagnostic features are:

-

IR Spectrum: A characteristic N-H stretching doublet around 3450-3300 cm⁻¹, strong C-N stretch at ~1300 cm⁻¹, and a strong C-O ether band around 1250-1020 cm⁻¹.

-

Mass Spectrum: A prominent molecular ion peak at m/z 175 (confirming the odd nitrogen count) and a dominant base peak at m/z 160, corresponding to the loss of a methyl group.

These spectral fingerprints serve as a definitive reference for the identification and quality assessment of this compound in research and development settings.

References

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

-

University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Available from: [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. Available from: [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024). Available from: [Link]

-

SCION Instruments. What are the common ionization methods for GC/MS. Available from: [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Available from: [Link]

-

University of Calgary. IR: amines. Available from: [Link]

-

Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Available from: [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Available from: [Link]

-

National Institute of Standards and Technology. Welcome to the NIST WebBook. Available from: [Link]

-

LCGC International. Electron Ionization for GC–MS. Available from: [Link]

-

PubChem. 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. Available from: [Link]

-

Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available from: [Link]

-

The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Available from: [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link]

-

Shimadzu. Ionization Modes: EI. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

FooDB. Showing Compound 6-Acetyl-2,2-dimethyl-2H-1-benzopyran (FDB002772). (2010). Available from: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available from: [Link]

-

University of Illinois. Shimadzu FTIR Standard Operating Procedure. Available from: [Link]

-

YouTube. What Is Electron Ionization In GC-MS? - Chemistry For Everyone. (2025). Available from: [Link]

-

Maricopa Open Digital Press. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available from: [Link]

-

Whitman College. GCMS Section 6.15. Available from: [Link]

-

PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). Available from: [Link]

-

ACS Publications. Electron Ionization Mass Spectrometry for Both Liquid and Gas Chromatography in One System without the Need for Hardware Adjustments. (2020). Available from: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. (2023). Available from: [Link]

-

University of California, Irvine. ATR-FTIR Prestige 21. (2012). Available from: [Link]

-

The NIST Chemistry Webbook. (2009). Available from: [Link]

-

Open Education. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]

-

YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. (2022). Available from: [Link]

-

PubChem. 2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. Available from: [Link]

-

NIH. 6-hydroxy-2H-chromen-2-one. Available from: [Link]

Sources

- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 10. mse.iastate.edu [mse.iastate.edu]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. What are the common ionization methods for GC/MS [scioninstruments.com]

- 15. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Welcome to the NIST WebBook [webbook.nist.gov]

- 19. NIST Chemistry WebBook [webbook.nist.gov]

An In-Depth Technical Guide to Alternative Synthesis Pathways for 2,2-Dimethyl-2H-chromen-6-amine

Abstract

2,2-Dimethyl-2H-chromen-6-amine is a pivotal scaffold in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active agents. The efficiency, scalability, and economic viability of its synthesis are therefore of paramount importance to the research and pharmaceutical community. This technical guide provides a detailed exploration of two distinct and viable synthetic pathways for this target molecule. The first pathway, a well-established route, leverages a thermal[1][1]-sigmatropic rearrangement of an aryl propargyl ether. The second, an alternative approach, employs a direct condensation to construct the chromene ring, followed by a chemoselective reduction. This document provides a comprehensive analysis of the causality behind experimental choices, step-by-step protocols, and a comparative summary to empower researchers in selecting the optimal strategy for their specific needs.

Introduction: The Strategic Importance of 2,2-Dimethyl-2H-chromen-6-amine

The 2,2-dimethyl-2H-chromene moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The amine functionality at the C-6 position provides a critical handle for further molecular elaboration, enabling its use as a versatile building block. For instance, it is a common intermediate in the synthesis of novel neuroprotective agents and other therapeutic candidates. The development of robust and flexible synthetic routes is essential for facilitating the discovery and development of new chemical entities based on this core structure. This guide will dissect two strategic approaches to its synthesis, providing both the established and an alternative perspective.

Pathway I: The Claisen Rearrangement Approach

This pathway is a robust and frequently cited method that constructs the chromene ring through a sequence of a Williamson ether synthesis followed by a thermal Claisen rearrangement and subsequent deprotection. The logic of this approach lies in the predictable and high-yielding nature of these classical organic reactions.

Mechanistic Rationale and Strategy

The core of this strategy is the aromatic Claisen rearrangement, a powerful[1][1]-sigmatropic rearrangement that forms a carbon-carbon bond at the ortho position of a phenol.[2] The reaction is intramolecular and proceeds through a concerted, cyclic transition state, offering excellent control over the regioselectivity.

The synthesis begins with an N-protected 4-aminophenol, typically 4-acetamidophenol. The acetamido group serves two purposes: it protects the amine from unwanted side reactions and is a stable directing group. This starting material undergoes a Williamson ether synthesis with a propargyl halide, 3-chloro-3-methylbut-1-yne.[3] This S(_N)2 reaction forms an aryl propargyl ether intermediate. The subsequent, and key, step is the thermal rearrangement of this ether. The high temperature facilitates a cascade involving an initial[1][1]-sigmatropic shift to form an allenyl cyclohexadienone intermediate, which then tautomerizes and undergoes a 6π-electrocyclization to yield the stable 2,2-dimethyl-2H-chromene ring system.[4][5] The final step is a simple hydrolysis to remove the acetyl protecting group, furnishing the target amine.

Synthesis Workflow Diagram

Caption: Workflow for Pathway I via Claisen Rearrangement.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Wang et al. (2019).[6]

Step 2.3.1: Synthesis of N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide (Intermediate B)

-

To a solution of 4-acetamidophenol (1.0 eq) in acetone, add potassium carbonate (K(_2)CO(_3), 2.0 eq) and potassium iodide (KI, 0.1 eq).

-

To this suspension, add 3-chloro-3-methylbut-1-yne (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure aryl propargyl ether.

Step 2.3.2: Synthesis of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide (Intermediate C)

-

Dissolve N-(4-((2-Methylbut-3-yn-2-yl)oxy)phenyl)acetamide (1.0 eq) in diphenyl ether in a flask equipped with a reflux condenser.

-

Place the flask in a preheated sand bath at 260 °C and maintain this temperature for 2 hours.

-

Cool the reaction mixture to room temperature. The product often precipitates out.

-

Dilute the mixture with hexanes to facilitate precipitation and filter the solid.

-

Wash the collected solid with hexanes to remove residual diphenyl ether. The product is typically used in the next step without further purification.

Step 2.3.3: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine (Target Molecule D)

-

Suspend N-(2,2-dimethyl-2H-chromen-6-yl)acetamide (1.0 eq) in ethanol.

-

Add a 50% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux and stir for 12 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford 2,2-Dimethyl-2H-chromen-6-amine.

Pathway II: Direct Cyclization and Reduction Approach

This alternative pathway offers a more convergent strategy. It involves first constructing the nitro-substituted chromene ring via a direct condensation reaction, followed by a well-established reduction of the nitro group to the target amine. This avoids the high temperatures required for the Claisen rearrangement and utilizes different starting materials.

Mechanistic Rationale and Strategy

This approach begins with 4-nitrophenol, an inexpensive and readily available starting material. The chromene ring is formed in a single step by reacting the phenol with an α,β-unsaturated aldehyde, specifically 3-methyl-2-butenal (also known as prenal).[7] This reaction is typically catalyzed by an acid or a Lewis acid. The mechanism is proposed to proceed via an initial conjugate addition of the phenolic oxygen to the protonated aldehyde, followed by an intramolecular electrophilic attack of the activated carbonyl onto the ortho-position of the phenol ring (an oxa-Pictet-Spengler type reaction), and subsequent dehydration to form the 2H-chromene ring.

The resulting intermediate, 2,2-dimethyl-6-nitro-2H-chromene, is then subjected to reduction. The reduction of an aromatic nitro group is one of the most reliable transformations in organic synthesis. Several methods are effective, with catalytic hydrogenation (H(_2)/Pd-C) and reduction with tin(II) chloride (SnCl(_2)) in acidic media being the most common.[8][9] The choice of reductant is critical for chemoselectivity; both H(_2)/Pd-C and SnCl(_2) are known to selectively reduce the nitro group without affecting the double bond within the chromene ring, making this a reliable final step.[9]

Synthesis Workflow Diagram

Caption: Workflow for Pathway II via Direct Cyclization/Reduction.

Detailed Experimental Protocol

Step 3.3.1: Synthesis of 2,2-Dimethyl-6-nitro-2H-chromene (Intermediate B)

-

To a solution of 4-nitrophenol (1.0 eq) and phenylboronic acid (0.1 eq) in toluene, add 3-methyl-2-butenal (1.5 eq).[7]

-

Fit the flask with a Dean-Stark apparatus to remove water formed during the reaction.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the consumption of 4-nitrophenol by TLC.

-

Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate (NaHCO(_3)) solution and then with brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4) and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure nitrochromene.

Step 3.3.2: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine (Target Molecule C) - Method A: SnCl(_2) Reduction

-

Dissolve 2,2-dimethyl-6-nitro-2H-chromene (1.0 eq) in ethanol in a round-bottom flask.[9]

-

Add tin(II) chloride dihydrate (SnCl(_2)·2H(_2)O, 4.0-5.0 eq) to the solution.

-

Slowly add concentrated hydrochloric acid (HCl) with stirring.

-

Heat the reaction mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours, monitoring by TLC.

-

Cool the mixture and carefully neutralize by slow addition of a saturated NaHCO(_3) solution until the pH is ~8.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4)), and concentrate in vacuo to provide the target amine. Further purification can be achieved by column chromatography if necessary.

Step 3.3.2: Synthesis of 2,2-Dimethyl-2H-chromen-6-amine (Target Molecule C) - Method B: Catalytic Hydrogenation

-

Dissolve 2,2-dimethyl-6-nitro-2H-chromene (1.0 eq) in methanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

-

Purge the flask with hydrogen gas (H(_2)) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.[8]

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours at room temperature.

-

Once complete, carefully purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Keep it wet with solvent.

-

Concentrate the filtrate under reduced pressure to yield the high-purity target amine.

Comparative Analysis of Synthesis Pathways

The choice between these two pathways depends on several factors, including starting material availability, equipment constraints (high-temperature capabilities), and desired throughput.

| Parameter | Pathway I: Claisen Rearrangement | Pathway II: Direct Cyclization/Reduction |

| Starting Materials | 4-Acetamidophenol, 3-Chloro-3-methylbut-1-yne | 4-Nitrophenol, 3-Methyl-2-butenal |

| Number of Steps | 3 | 2 |

| Key Transformation | [1][1]-Sigmatropic Rearrangement | Oxa-Pictet-Spengler type Cyclization |

| Reaction Conditions | Requires high temperature (260 °C) for rearrangement. | Milder reflux conditions. Final reduction at RT or reflux. |

| Potential Issues | High temperature may not be suitable for sensitive substrates. Diphenyl ether can be difficult to remove completely. | Potential for side-products in cyclization. Metallic waste from SnCl(_2) reduction. |

| Advantages | Well-established, often high-yielding transformations. | More convergent (fewer steps). Milder conditions. Uses inexpensive starting materials. |

Conclusion

This guide has detailed two effective and scientifically sound synthetic routes to 2,2-Dimethyl-2H-chromen-6-amine. Pathway I , utilizing a classical Williamson ether synthesis and Claisen rearrangement, is a reliable and well-documented method, particularly suitable for projects where the starting materials are readily available and high-temperature reactions are feasible. Pathway II presents a more modern and convergent alternative. Its use of milder conditions and fewer synthetic steps makes it an attractive option for process optimization and scale-up, provided the direct cyclization step is optimized for the specific substrate. By understanding the mechanistic underpinnings and practical considerations of each route, researchers and drug development professionals can make an informed decision to best suit their synthetic campaign, ultimately accelerating the path to novel discoveries.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- St. Clair, C. R., et al. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers. Journal of Organic Chemistry.

- Ramana, D. V., & Mahalakshmi, P. (2001). Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions. Journal of the Chemical Society, Perkin Transactions 2.

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

- Gao, H., et al. (2014). Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement. Organic & Biomolecular Chemistry.

-

ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

askIITians. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

-

Wang, C., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2689-2695. Retrieved from [Link]

-

Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]

-

University of South Alabama. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Corma, A., Serna, P., & Concepción, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Retrieved from [Link]

-

Stjepanović, M., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(23), 5695. Retrieved from [Link]

-

Chauder, B., et al. (1999). Condensation of phenols with but-2-enal and 3-methyl-but-2-enal in the presence of phenylboronic acid in acetic acid-toluene solution leads to substituted and condensed 2H-chromenes. Tetrahedron Letters, 40(18), 3617-3620. (Note: This is a representative reference for the reaction type, found within the ResearchGate summary[7]).

-

PubChem. (n.d.). 3-Methyl-2-butenal. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Theoretical and Computational Exploration of 2,2-Dimethyl-2H-chromen-6-amine

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2,2-Dimethyl-2H-chromen-6-amine, a heterocyclic compound of significant interest in medicinal chemistry. The chromene scaffold is a privileged structure, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] This document delves into the molecular architecture, electronic properties, and potential bioactivity of 2,2-Dimethyl-2H-chromen-6-amine through a synergistic approach that combines theoretical calculations with established experimental principles. We will explore its synthesis, spectroscopic signatures, and in-silico drug-like properties, offering a robust framework for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the Chromene Scaffold